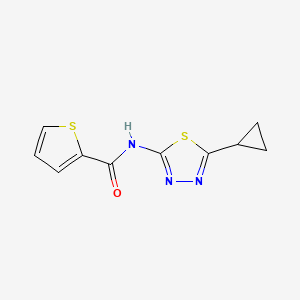

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and linked to a thiophene-2-carboxamide moiety. This structure combines two pharmacologically significant scaffolds: the 1,3,4-thiadiazole ring, known for its antimicrobial, antitumor, and anticonvulsant properties , and the thiophene carboxamide group, which enhances electronic and steric interactions in biological systems .

Thiophene-2-carboxamide contributes π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors . Although specific biological data for this compound are absent in the evidence, structurally related analogs exhibit diverse activities, including antimicrobial, anticonvulsant, and plant growth regulation .

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c14-8(7-2-1-5-15-7)11-10-13-12-9(16-10)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAIIQDWWIVNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330528 | |

| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708210-05-3 | |

| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Preparation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized through the reaction of cyclopropylamine with carbon disulfide and hydrazine.

Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at different positions of the thiadiazole ring can yield various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Reduced derivatives with different functional groups.

Substitution Products: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Alkylthio Groups : Cyclopropyl substituents enhance steric hindrance and metabolic stability compared to methylthio or benzylthio groups, which may increase solubility but reduce target specificity .

- Carboxamide Diversity: Thiophene-2-carboxamide (target compound) offers a planar π-system for target binding, while indole- or phenoxyacetamide derivatives introduce hydrogen-bonding or hydrophobic interactions .

Physical Properties

Melting points and synthetic yields vary significantly with substituents:

Trends :

Antimicrobial Activity:

- Compound 52 (): Thiophene-2-carboxamide derivative with a triazole-thiadiazole hybrid showed broad-spectrum activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 8–16 µg/mL) .

- Target Compound (Inference): The cyclopropyl-thiophene combination may enhance membrane penetration, but activity data are unavailable.

Anticonvulsant Activity:

Plant Growth Regulation:

Mechanistic Insights :

- Thiophene and indole carboxamides likely interact with enzyme active sites via π-stacking, while alkyl/arylthio groups modulate lipophilicity and bioavailability .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Compound Overview

- Chemical Name: this compound

- Molecular Formula: C10H9N3O2S2

- Molecular Weight: 251.33 g/mol

- Structure: The compound consists of a thiadiazole ring and a thiophene moiety, which are known for their biological activity due to the presence of sulfur and nitrogen atoms.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds containing the thiadiazole group have shown efficacy against various bacterial strains, including Staphylococcus epidermidis and Streptococcus haemolyticus. The mechanism involves the inhibition of bacterial protein synthesis and interference with DNA interactions, as demonstrated through docking studies with Klebsiella pneumoniae's ThiM kinase .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is crucial in diseases characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Interaction: Through hydrogen bonding and π–π stacking interactions, it can bind to DNA, disrupting replication and transcription processes.

- Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated a series of thiadiazole derivatives for their antimicrobial properties. The results indicated that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria at low concentrations .

Study 2: Anticancer Activity

In vitro assays performed on HepG2 cells revealed that the compound induced significant apoptosis at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin | Structure | High | Moderate |

| N-(5-cyclopropyl-1,3,4-thiadiazol)-5-pheny | Structure | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.